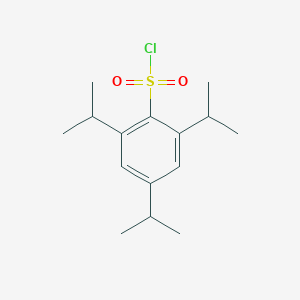

2,4,6-Triisopropylbenzenesulfonyl chloride

Beschreibung

The exact mass of the compound 2,4,6-Triisopropylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Triisopropylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Triisopropylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4,6-tri(propan-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPYIBBSTJFDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215827 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6553-96-4 | |

| Record name | 2,4,6-Tris(1-methylethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6553-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006553964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6553-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triisopropylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIISOPROPYLBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ3QZX6G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride: Properties, Applications, and Experimental Protocols

Introduction

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), also known as Trisyl chloride, is a sterically hindered sulfonyl chloride that has carved a significant niche in modern organic synthesis.[1] Its unique molecular architecture, characterized by three bulky isopropyl groups flanking the sulfonyl chloride moiety on a benzene ring, imparts remarkable reactivity and selectivity.[2] This steric hindrance is not a drawback; rather, it is the very feature that chemists leverage to direct reactions and minimize unwanted side products.[2] This guide provides an in-depth exploration of the physical and chemical properties of TPSCl, its mechanistic role as a powerful coupling agent, and detailed, field-proven protocols for its application in key synthetic transformations. The content herein is curated for researchers, scientists, and drug development professionals who seek both a comprehensive understanding and practical guidance on the effective use of this versatile reagent.

Core Physical and Chemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. TPSCl is a white to light beige crystalline solid that is stable under normal laboratory conditions, though it exhibits sensitivity to moisture, light, and heat.[3] Its high solubility in common organic solvents like toluene and chloroform facilitates its use in a wide range of reaction media.[2] However, it decomposes in water, a critical consideration for reaction setup and workup procedures.[4]

Summary of Physical Data

The key physical properties of 2,4,6-Triisopropylbenzenesulfonyl chloride are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₃ClO₂S | [4][5] |

| Molecular Weight | 302.86 g/mol | [4] |

| Appearance | White to light beige crystalline solid/powder | [3][4] |

| Melting Point | 93-99 °C | [3] |

| Boiling Point | 349.3 °C at 760 mmHg | [4] |

| Density | 1.096 g/cm³ | [3] |

| Solubility | Soluble in toluene, chloroform; Decomposes in water | [2][4] |

| CAS Number | 6553-96-4 | [4][5] |

Structural and Crystallographic Data

The unique steric environment of TPSCl has been confirmed by X-ray diffraction studies. The compound crystallizes in an orthorhombic system.[2] This steric crowding forces a flattened boat conformation of the benzene ring and results in distorted bond angles and lengths around the sulfonyl chloride group and the ortho-isopropyl substituents.[6] This rigid, congested structure is believed to be a primary contributor to the high selectivity observed in its reactions, particularly in the formation of internucleotide linkages in oligonucleotide synthesis.[6]

Spectroscopic Characterization

Authenticating the identity and purity of TPSCl is paramount for reproducible and reliable experimental outcomes. The following section details the expected spectroscopic signatures of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the triisopropyl substitution pattern. Based on available data, the following chemical shifts are characteristic for TPSCl in CDCl₃:[7]

-

~7.23 ppm (s, 2H): This singlet corresponds to the two aromatic protons on the benzene ring. Their equivalence is due to the symmetrical nature of the molecule.

-

~4.24 ppm (sept, 1H): This septet is assigned to the methine proton of the para-isopropyl group. It is split by the six adjacent methyl protons.

-

~2.94 ppm (sept, 2H): This septet corresponds to the two methine protons of the ortho-isopropyl groups.

-

~1.32 ppm and ~1.27 ppm (d, 18H): These two overlapping doublets arise from the twelve methyl protons of the two ortho-isopropyl groups and the six methyl protons of the para-isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum of TPSCl is dominated by absorptions corresponding to the sulfonyl chloride group and the substituted benzene ring. Key expected peaks include:

-

~1380 cm⁻¹ and ~1180 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the isopropyl groups.

-

~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of TPSCl reveals a molecular ion peak and a characteristic fragmentation pattern dominated by the loss of its functional groups and alkyl substituents.

-

m/z 302/304: The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom.[8]

-

Loss of Cl (m/z 267): Cleavage of the S-Cl bond results in a significant peak at m/z 267.[8]

-

Loss of SO₂Cl (m/z 203): Fragmentation involving the loss of the entire sulfonyl chloride group.[8]

-

Loss of Isopropyl Groups: Subsequent or alternative fragmentation pathways involve the loss of isopropyl groups (C₃H₇, 43 Da), leading to a series of smaller fragment ions.[8]

Mechanism of Action and Synthetic Applications

TPSCl is most renowned for its role as a condensing or coupling agent, particularly in the synthesis of phosphodiester and sulfonamide bonds. Its efficacy stems from the electrophilic nature of the sulfur atom, which readily reacts with nucleophiles. The steric bulk of the ortho-isopropyl groups plays a crucial role in moderating its reactivity and enhancing selectivity.[2]

Role in Oligonucleotide Synthesis

In the phosphotriester approach to oligonucleotide synthesis, TPSCl serves as a highly effective activating agent for the phosphodiester component. The reaction is typically performed in the presence of a nucleophilic catalyst, such as N-methylimidazole.

The proposed mechanism involves the following key steps:

-

Activation: TPSCl reacts with the phosphodiester to form a highly reactive mixed sulfonic-phosphoric anhydride intermediate.

-

Nucleophilic Attack: The 5'-hydroxyl group of the incoming nucleoside, often facilitated by a nucleophilic catalyst, attacks the phosphorus center of the activated intermediate.

-

Displacement: The 2,4,6-triisopropylbenzenesulfonate anion is displaced as a good leaving group, resulting in the formation of the desired phosphotriester linkage.

The steric hindrance of the triisopropylphenyl group prevents side reactions at other potentially reactive sites on the nucleoside bases.

Caption: Mechanism of TPSCl-mediated phosphodiester bond formation.

Synthesis of Sulfonamides

TPSCl is an excellent reagent for the synthesis of sulfonamides from primary and secondary amines. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl generated during the reaction.[9]

Caption: General workflow for the synthesis of sulfonamides using TPSCl.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear causality for each step to ensure robust and reproducible results.

Protocol: General Synthesis of a Sulfonamide

This protocol describes a general method for the synthesis of N-substituted sulfonamides from a primary or secondary amine using TPSCl.

Materials:

-

Amine (1.0 eq)

-

2,4,6-Triisopropylbenzenesulfonyl chloride (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and dissolve it in anhydrous DCM.

-

Causality: Anhydrous conditions are crucial as TPSCl is moisture-sensitive and will hydrolyze, reducing yield. An inert atmosphere prevents side reactions with atmospheric components.

-

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (1.5 eq).

-

Causality: The reaction is exothermic, and initial cooling controls the reaction rate. The base is essential to neutralize the HCl produced, driving the reaction to completion.

-

-

TPSCl Addition: Dissolve TPSCl (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Causality: A slight excess of TPSCl ensures complete consumption of the limiting amine. Dropwise addition prevents a rapid exotherm.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Causality: Reaction times can vary significantly based on the steric and electronic properties of the amine. Regular monitoring prevents unnecessary heating or extended reaction times.

-

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine (to remove bulk water).

-

Causality: This sequence of washes systematically removes impurities and unreacted starting materials, simplifying the final purification step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Causality: Complete removal of water is necessary before concentration to prevent hydrolysis of the product or starting material upon storage.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system.

-

Causality: Chromatography separates the desired sulfonamide product from non-polar impurities and any remaining TPSCl or its hydrolysis product.

-

Safety and Handling

2,4,6-Triisopropylbenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[6] It is also reactive with water, liberating toxic hydrogen chloride gas.[6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the reagent in a tightly sealed container under an inert atmosphere, away from moisture and heat.[3]

Conclusion

2,4,6-Triisopropylbenzenesulfonyl chloride is a uniquely effective reagent whose steric bulk is a key asset in achieving high selectivity in organic synthesis. Its primary applications as a coupling agent in the formation of phosphotriester and sulfonamide linkages are well-established and critical to fields ranging from drug discovery to molecular biology. By understanding its physical properties, spectroscopic signatures, and the mechanistic principles behind its reactivity, researchers can confidently and effectively employ TPSCl to construct complex molecular architectures. The protocols provided in this guide offer a robust framework for its practical application, ensuring both safety and success in the laboratory.

References

-

ResearchGate. (2025, August 7). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). TPSCl CAS 6553-96-4 2,4,6-Triisopropylbenzenesulfonyl Chloride Purity >98.0% (HPLC) Factory Coupling Reagents. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 2,4,6-Triisopropylbenzenesulfonyl chloride, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4) 1H NMR [m.chemicalbook.com]

- 8. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4) Raman [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl), a versatile and powerful reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical applications, and detailed methodologies related to TPS-Cl, moving beyond simple procedural outlines to explain the rationale behind its effective use.

Introduction: The Strategic Advantage of Steric Hindrance

2,4,6-Triisopropylbenzenesulfonyl chloride, commonly abbreviated as TPS-Cl or Trisyl chloride, is an organosulfur compound that has carved a significant niche in synthetic chemistry.[1] Its utility stems from a unique molecular architecture: a sulfonyl chloride functional group attached to a benzene ring adorned with three bulky isopropyl groups at the 2, 4, and 6 positions.[2][3] This steric hindrance is not a limitation but a key feature that modulates its reactivity, enhancing selectivity and minimizing side reactions in a variety of chemical transformations.[2]

This guide will explore the multifaceted nature of TPS-Cl, from its fundamental physicochemical properties to its sophisticated applications as a condensing agent, coupling reagent, and sulfonating agent, with a particular focus on its role in the synthesis of complex biomolecules and pharmaceutical intermediates.[1][4]

Physicochemical Properties and Structural Insights

A thorough understanding of a reagent's properties is fundamental to its successful application. TPS-Cl is a white to off-white crystalline solid at room temperature.[1][5]

| Property | Value | Source |

| CAS Number | 6553-96-4 | [1] |

| Molecular Formula | C₁₅H₂₃ClO₂S | [1] |

| Molecular Weight | 302.86 g/mol | [5] |

| Melting Point | 92-97 °C | [1][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in many organic solvents such as chloroform, ethanol, and toluene.[2][7] It decomposes in water.[6] | [2][6][7] |

| Sensitivity | Moisture sensitive.[5][6] Also sensitive to light and heat.[5] | [5][6] |

The sterically overcrowded nature of the TPS-Cl molecule, confirmed by X-ray diffraction studies, results in a flattened boat conformation of the benzene ring. This steric strain leads to distortions in bond lengths and angles around the sulfonyl chloride group and the ortho-isopropyl groups.[8] This unique three-dimensional structure is directly responsible for the high selectivity observed in its reactions.[8]

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride

The preparation of TPS-Cl is typically achieved through a two-step process starting from 2,4,6-triisopropylbenzene.[2]

-

Sulfonation: 2,4,6-triisopropylbenzene is reacted with chlorosulfonic acid at a controlled temperature, typically between 5-15°C, to yield the corresponding 2,4,6-triisopropylbenzenesulfonic acid.[2]

-

Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to furnish 2,4,6-triisopropylbenzenesulfonyl chloride.[2][3]

The crude product is then purified, often by recrystallization from a suitable solvent like pentane, to yield the final product.[9]

Mechanism of Action: A Tale of Activation

The primary role of TPS-Cl in many of its applications is to act as an activating agent, particularly for hydroxyl and phosphate groups. The general mechanism involves the reaction of the alcohol or phosphate with the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, which serves to deprotonate the nucleophile and neutralize the HCl byproduct.

The resulting intermediate is a highly reactive sulfonate ester or a mixed sulfonic-phosphoric anhydride. The bulky triisopropylphenylsulfonyl group is an excellent leaving group, facilitating subsequent nucleophilic attack to form the desired bond.

Caption: General Mechanism of TPS-Cl as a Coupling Agent

Key Applications in Research and Development

The unique properties of TPS-Cl make it an invaluable tool in several areas of organic synthesis.

Oligonucleotide Synthesis

One of the most significant applications of TPS-Cl is as a condensing agent in the synthesis of oligonucleotides, a role first pioneered by Khorana.[8][10] It is highly effective in forming the crucial internucleotide phosphodiester bonds.[2][11] The steric bulk of the triisopropylphenyl group helps to prevent unwanted side reactions at other sensitive functional groups on the nucleoside or nucleotide.[12]

In this context, TPS-Cl activates the phosphate group of one nucleotide, allowing for efficient coupling with the hydroxyl group of another.[10] This method has been instrumental in the chemical synthesis of both DNA and RNA fragments, which are essential tools in molecular biology, diagnostics, and therapeutics.[12]

Peptide and Amide Bond Formation

TPS-Cl is also a highly effective condensing agent for the formation of amide bonds, particularly in cases involving sterically hindered amines or carboxylic acids. The in situ formation of a mixed sulfonic-carboxylic anhydride activates the carboxyl group, facilitating its reaction with the amine.

Sulfonating Agent and Protecting Group Chemistry

As a sulfonyl chloride, TPS-Cl can be used to introduce the bulky 2,4,6-triisopropylbenzenesulfonyl (trisyl) group into molecules. This group can serve as a protecting group for amines and alcohols. The trisyl group is known for its high stability under a wide range of reaction conditions, yet it can be removed when necessary.

Furthermore, the sulfonates formed from the reaction of TPS-Cl with alcohols are excellent leaving groups in nucleophilic substitution reactions.[6] This allows for the conversion of alcohols into other functional groups.

Synthesis of Phospholipids and Other Biologically Active Molecules

TPS-Cl is utilized as a condensing agent in the synthesis of glycerophospholipids.[6] It has also been employed in the synthesis of various other biologically active molecules, including derivatives of the anticonvulsant drug Valproic Acid and analogues of nicotinamide adenine dinucleotide (NAD).[2][9]

Detailed Experimental Protocols

To ensure the reproducibility and success of synthetic procedures, the following detailed protocols are provided as examples of the practical application of TPS-Cl.

Protocol for the Synthesis of a Diphosphate Bond

This protocol describes the use of TPS-Cl as a condensing agent to form a diphosphate bond, a key linkage in many biologically important molecules.[9]

Materials:

-

Guanosine monophosphate (GMP)

-

Pyrrolidine monophosphate

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl)

-

Magnesium bromide (MgBr₂)

-

Anhydrous pyridine

-

Appropriate glassware and stirring equipment

Procedure:

-

Dissolve GMP and pyrrolidine monophosphate in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add MgBr₂ to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of TPS-Cl in anhydrous pyridine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 5 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction by the addition of water.

-

Remove the pyridine under reduced pressure.

-

Purify the resulting diphosphate product using an appropriate chromatographic technique (e.g., ion-exchange chromatography).

Protocol for the Synthesis of a Sterically Hindered Amide

This protocol details the use of TPS-Cl as a condensing agent for the formation of an amide bond between a carboxylic acid and a hindered amine.

Materials:

-

Carboxylic acid (Substrate 1)

-

Hindered amine (Substrate 2)

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous chloroform (ethanol-free)

Procedure:

-

To a solution of the carboxylic acid, hindered amine, and a catalytic amount of DMAP in anhydrous chloroform, add triethylamine.

-

Heat the mixture to reflux.

-

Add TPS-Cl in three portions over a period of 1.5 hours.

-

Continue heating at reflux for an additional 2.5 hours, for a total of 4 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 1 M HCl and extract with dichloromethane.

-

Wash the organic extracts successively with dilute aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Caption: Workflow for Hindered Amide Synthesis using TPS-Cl

Safety, Handling, and Storage

As a reactive chemical, TPS-Cl must be handled with appropriate safety precautions.

-

Hazards: TPS-Cl is corrosive and causes severe skin burns and eye damage.[13][14] It is also moisture-sensitive and may decompose on contact with water, releasing toxic gas.[6][14] Inhalation of dust or vapors can cause respiratory tract irritation.[3][15]

-

Personal Protective Equipment (PPE): Always handle TPS-Cl in a well-ventilated area, preferably a fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

-

Handling: Avoid creating dust.[15] Keep the container tightly closed when not in use.[15] Prevent contact with water and moist air.[15]

-

Storage: Store in a cool, dry, dark place in a tightly sealed, corrosion-resistant container.[6][13] It should be stored away from incompatible materials such as strong bases and oxidizing agents.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]

Conclusion

2,4,6-Triisopropylbenzenesulfonyl chloride is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its sterically hindered nature provides a unique level of selectivity that is highly valued in the synthesis of complex molecules, including oligonucleotides, peptides, and other biologically active compounds. By understanding the fundamental principles of its reactivity and adhering to proper handling and experimental procedures, researchers and drug development professionals can effectively leverage the capabilities of TPS-Cl to advance their scientific endeavors.

References

- 2,4,6-Triisopropylbenzenesulfonyl chloride Chemical Properties. (n.d.). Chemdad Co., Ltd.

- 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4. (n.d.). TCI Chemicals.

- 2,4,6-Triisopropylbenzenesulfonyl chloride. (n.d.). Chem-Impex.

- 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4. (n.d.). Benchchem.

- 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4). (n.d.). ChemicalBook.

- Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. (2009). ResearchGate.

- 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): Versatile Applications and Synthesis. (2025). Benchchem.

- TPSCL: Enhancing Nucleotide Synthesis Precision and Yield. (n.d.). Ruifu Chemical.

- 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE Safety Data Sheet. (2018). S D Fine-Chem Limited.

- 2,4,6-Triisopropylbenzenesulfonyl chloride 6553-96-4 wiki. (n.d.). Guidechem.

- How to apply and prepare 2,4,6-Triisopropylbenzenesulfonyl chloride?. (n.d.). Guidechem.

- SAFETY DATA SHEET - 2,4,6-Triisopropylbenzenesulfonyl chloride. (2025). Fisher Scientific.

- 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4. (n.d.). Tokyo Chemical Industry Co., Ltd..

- 2,4,6-Triisopropylbenzenesulfonic acid. (n.d.). PubChem.

- TPSCl CAS 6553-96-4 2,4,6-Triisopropylbenzenesulfonyl Chloride. (n.d.). Ruifu Chemical.

- Exploring the unique properties and diversified applications of TPS-Cl. (2024). BOC Sciences.

- Studies on Polynucleotides. LII. The Use of 2,4,6-Triisopropylbenzenesulfonyl Chloride for the Synthesis of Internucleotide Bonds. (1966). Journal of the American Chemical Society.

- 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4. (n.d.). ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. 2,4,6-Triisopropylbenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): A Sterically Hindered Reagent for Selective Synthesis

Abstract

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), also known as Trisyl chloride, is a highly versatile organosulfur compound distinguished by the significant steric hindrance provided by three isopropyl groups on its benzene ring. This unique structural feature is not a liability but its greatest asset, imparting remarkable selectivity and reducing the incidence of side reactions in a variety of chemical transformations. This guide provides an in-depth examination of the primary applications of TPSCl for researchers, chemists, and professionals in drug development. We will explore its role as a premier sulfonylating agent for the synthesis of sulfonamides and sulfonate esters, its critical function as a coupling and condensing agent in the construction of complex molecules like oligonucleotides and glycerophospholipids, and its utility in protecting group strategies. Mechanistic rationales, detailed experimental protocols, and field-proven insights are provided to illustrate the causality behind experimental choices, underscoring the reagent's importance in modern synthetic and medicinal chemistry.

Introduction: The Significance of Steric Hindrance

In the landscape of organic synthesis, control and selectivity are paramount. 2,4,6-Triisopropylbenzenesulfonyl chloride (CAS No. 6553-96-4) has emerged as a reagent of choice for transformations requiring high precision. Its molecular structure, featuring a sulfonyl chloride functional group flanked by two ortho-isopropyl groups and a third at the para position, creates a sterically crowded environment around the reactive sulfur center.[1]

This steric bulk is the defining characteristic of TPSCl, governing its reactivity. It moderates the electrophilicity of the sulfonyl group, preventing reactions with less reactive nucleophiles and thereby enhancing selectivity. For instance, in the presence of multiple hydroxyl groups, TPSCl can selectively sulfonylate the most accessible or reactive one, a feat difficult to achieve with less hindered reagents like tosyl chloride (TsCl) or mesitylenesulfonyl chloride.[1] This guide will dissect the key applications where this sterically driven selectivity is leveraged to achieve specific synthetic outcomes.

Core Applications in Synthetic Chemistry

The utility of TPSCl spans several key areas of organic synthesis, from the installation of functional groups to the construction of biopolymers.

Sulfonylation Reactions: Synthesis of Sulfonamides and Sulfonate Esters

The most fundamental application of TPSCl is as a sulfonylating agent.[2][3] It facilitates the formation of sulfonamides and sulfonate esters, moieties that are not only stable functional groups but are also prevalent in a vast number of pharmaceuticals and agrochemicals.[4][5]

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. A nucleophile, typically an amine (for sulfonamides) or an alcohol (for sulfonate esters), attacks the sulfur, leading to the displacement of the chloride leaving group.[6][7] A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[7] The steric hindrance of TPSCl ensures that the reaction is highly selective, often requiring slightly more forcing conditions than less hindered sulfonyl chlorides but providing cleaner reaction profiles with fewer side products.

Application Focus: Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of medicinal chemistry. TPSCl provides an efficient route to access these structures.

Detailed Experimental Protocol: General Synthesis of a Sulfonamide [7][8]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the stirred solution.

-

Sulfonyl Chloride Addition: Add 2,4,6-Triisopropylbenzenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture at 0 °C. Causality: Portion-wise addition helps control the exothermic nature of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine base), water, saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Workflow for Sulfonamide Synthesis using TPSCl

Application Focus: Sulfonate Ester Synthesis

The reaction of TPSCl with alcohols yields sulfonate esters. These are valuable synthetic intermediates, primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

Table 1: Representative Yields for TPSCl-Mediated Reactions

| Reaction Type | Nucleophile | Typical Yield (%) | Reference |

| Sulfonamide Formation | Amine | 85% | [6] |

| Sulfonate Ester Formation | Alcohol | 90% | [6] |

Coupling and Condensation Reactions

TPSCl is widely employed as a condensing or coupling agent, particularly in the synthesis of biopolymers where the formation of specific linkages is critical.[2][6]

Mechanistic Rationale

In these reactions, TPSCl activates a functional group (often a phosphate or carboxylate) by converting it into a highly reactive mixed sulfonyl intermediate. This intermediate is then readily attacked by a nucleophile (e.g., a hydroxyl group) to form the desired bond, regenerating the sulfonate as a leaving group.

Application Focus: Oligonucleotide Synthesis

TPSCl was one of the early, highly effective reagents for forming the internucleotide linkages required for the chemical synthesis of DNA and RNA.[1][9] In the H-phosphonate method of oligonucleotide synthesis, TPSCl serves as a powerful activator for the coupling of a nucleoside H-phosphonate monoester with the 5'-hydroxyl group of a growing oligonucleotide chain.[9] Its steric bulk is advantageous, preventing unwanted side reactions at other positions on the nucleoside.

TPSCl in H-phosphonate Oligonucleotide Coupling

Application Focus: Synthesis of Complex Molecules

The high reactivity of the activated intermediates formed from TPSCl makes it ideal for synthesizing sterically congested molecules where other coupling agents may fail. This includes the synthesis of complex glycerophospholipids and hindered amides.[10][11]

Detailed Experimental Protocol: Synthesis of a Sterically Hindered Amide

-

Reaction Setup: To a solution of a sterically hindered carboxylic acid (1.0 eq), a hindered amine (2.0 eq), triethylamine (3.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 5 mg) in chloroform (ethanol-free), heat the mixture to reflux.

-

Reagent Addition: Add 2,4,6-Triisopropylbenzenesulfonyl chloride (1.5 eq) in three equal portions every 30 minutes. Causality: Staggered addition maintains a steady concentration of the activated intermediate without causing rapid decomposition.

-

Reaction: Continue heating at reflux for an additional 2.5 hours after the final addition (total 4 hours).

-

Workup: Cool the reaction mixture to room temperature, pour it into 1M HCl, and extract with dichloromethane.

-

Purification: Wash the combined organic extracts successively with dilute aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography to yield the target amide.

Protecting Group Chemistry

The selectivity of TPSCl makes it an excellent reagent for protecting specific functional groups within a multifunctional molecule.

Application Focus: Selective Protection of Guanosine

During oligonucleotide synthesis, the exocyclic amine and O⁶ lactam of guanosine can undergo undesirable side reactions. The O⁶ position is often protected to prevent these issues. TPSCl provides a highly efficient method for this protection.

Detailed Experimental Protocol: O⁶-Protection of Guanosine

-

Reaction Setup: To a suspension of a suitably protected guanosine derivative (e.g., 3',5'-O-di-tert-butylsilanediylguanosine, 1.0 eq) in dry dichloromethane under argon, add DMAP (catalytic amount), triethylamine (Et₃N, ~8 eq), and 2,4,6-triisopropylbenzenesulfonyl chloride (~2.5 eq). Causality: DMAP acts as a nucleophilic catalyst to accelerate the reaction, while Et₃N serves as the base.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.

-

Purification: Wash the ethyl acetate solution with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The residue can be further purified by column chromatography to yield the O⁶-protected guanosine.

Analytical Applications

Beyond synthesis, TPSCl is used in analytical chemistry as a derivatizing agent.[2] Reaction with analytes containing amine or alcohol functional groups attaches the bulky, hydrophobic triisopropylbenzenesulfonyl group. This derivatization enhances the analyte's performance in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), often improving retention on reverse-phase columns and increasing sensitivity in mass spectrometry (MS) detection.[12]

Synthesis and Handling

Synthesis: TPSCl is typically prepared via the sulfonation of 1,3,5-triisopropylbenzene with chlorosulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride.[6][8][13]

Table 2: Physical and Safety Properties of TPSCl

| Property | Value | Reference(s) |

| CAS Number | 6553-96-4 | |

| Molecular Formula | C₁₅H₂₃ClO₂S | |

| Molecular Weight | 302.86 g/mol | |

| Appearance | White to slightly beige crystalline solid | [2][13] |

| Melting Point | 92-94 °C | [14] |

| Solubility | Soluble in chloroform, ethanol; Decomposes in water | [2] |

| Safety Considerations | Moisture sensitive, Corrosive (Hazard Class 8) | [14][15] |

Handling: Due to its sensitivity to moisture, TPSCl should be stored in a dry environment, tightly sealed.[14] As a corrosive substance, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[16]

Conclusion

2,4,6-Triisopropylbenzenesulfonyl chloride is a powerful and selective reagent whose utility is defined by its pronounced steric hindrance. This structural feature allows for a high degree of control in a wide range of chemical reactions. From the precise synthesis of medicinally relevant sulfonamides and the construction of oligonucleotides to its role in protecting group chemistry and as a condensing agent for challenging substrates, TPSCl has proven to be an indispensable tool for the modern synthetic chemist. Understanding its reactivity, driven by its unique steric profile, enables researchers and drug development professionals to design more efficient, selective, and higher-yielding synthetic routes to complex molecular targets.

References

-

2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 - Benchchem . Benchchem. Link

- 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): Versatile Applications and Synthesis. (2025-02-26). [Source Not Available]

-

2,4,6-Triisopropylbenzenesulfonyl chloride - Chem-Impex . Chem-Impex. Link

-

2,4,6-Triisopropylbenzenesulfonyl chloride 97 6553-96-4 - Sigma-Aldrich . Sigma-Aldrich. Link

-

2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 - ChemicalBook . ChemicalBook. Link

-

2,4,6-Triisopropylbenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd . Chemdad. Link

-

Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4) . (2025-02-28). NINGBO INNO PHARMCHEM CO.,LTD. Link

-

2,4,6-Triisopropylbenzenesulfonyl chloride 6553-96-4 wiki - Guidechem . Guidechem. Link

-

2,4,6-Triisopropylbenzenesulfo | 119490-25G | SIGMA-ALDRICH | SLS Ireland . Scientific Laboratory Supplies (SLS). Link

-

Oligonucleotide synthesis - Wikipedia . Wikipedia. Link

-

2,4,6-Triisopropylbenzenesulfonyl chloride 97 6553-96-4 - Sigma-Aldrich . Sigma-Aldrich. Link

- Exploring 2,4,6-Triisopropylbenzenesulfonyl Chloride: Properties and Applic

-

2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 - TCI Chemicals . TCI Chemicals. Link

-

How to apply and prepare 2,4,6-Triisopropylbenzenesulfonyl chloride? - FAQ - Guidechem . Guidechem. Link

-

2,4,6-triisopropylbenzenesulfonyl Chloride - lifechem pharma . Lifechem Pharma. Link

-

Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride | Request PDF - ResearchGate . ResearchGate. Link

-

2,4,6-Triisopropylbenzenesulfonyl chloride -25g | DME Microscopes . DME Microscopes. Link

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry . (2024-09-30). European Journal of Chemistry. Link

-

2,4,6-Triisopropylbenzenesulfonyl chloride - Serendex . Serendex. Link

-

Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE . (2018). Chemistry & Biology Interface. Link

-

TPSCl CAS 6553-96-4 2,4,6-Triisopropylbenzenesulfonyl Chloride Purity >98.0% (HPLC) Factory Coupling Reagents - Ruifu Chemical . Ruifu Chemical. Link

-

Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem . Benchchem. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. eurjchem.com [eurjchem.com]

- 5. cbijournal.com [cbijournal.com]

- 6. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 [chemicalbook.com]

- 11. lifechempharma.com [lifechempharma.com]

- 12. scientificlabs.ie [scientificlabs.ie]

- 13. nbinno.com [nbinno.com]

- 14. 2,4,6-Triisopropylbenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. innospk.com [innospk.com]

- 16. guidechem.com [guidechem.com]

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) for Synthetic Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the vast arsenal of activating agents, 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) has emerged as a powerful and versatile tool, particularly in the synthesis of complex molecules relevant to pharmaceutical and life sciences research.[1][2] Its utility as a coupling and condensing agent is well-established, finding critical applications in the formation of sulfonamides, esters, and internucleotide linkages in oligonucleotide synthesis.[1][3]

This guide provides a comprehensive overview of 2,4,6-Triisopropylbenzenesulfonyl chloride, moving beyond a simple recitation of protocols to offer an in-depth understanding of its chemical identity, mechanisms of action, and practical applications. We will explore the causal relationships that underpin its reactivity and selectivity, providing field-proven insights to empower researchers in leveraging this reagent to its full potential.

A Note on Nomenclature: Synonyms and Identifiers

Clarity in scientific communication is essential. 2,4,6-Triisopropylbenzenesulfonyl chloride is known by several names in the literature and commercial catalogs. A comprehensive understanding of these synonyms is crucial for effective literature searching and chemical procurement.

| Identifier Type | Identifier |

| Systematic Name | 2,4,6-Triisopropylbenzenesulfonyl chloride |

| CAS Number | 6553-96-4 |

| Common Abbreviations | TPSCl, TPS-Cl |

| Alternative Names | Tripsyl chloride, 2,4,6-Tris(1-methylethyl)benzenesulfonyl chloride, 2,4,6-Tri(propan-2-yl)benzenesulfonyl chloride |

| Molecular Formula | C₁₅H₂₃ClO₂S |

| Molecular Weight | 302.86 g/mol |

The Role of Steric Hindrance: A Double-Edged Sword

A defining feature of TPSCl is the presence of three bulky isopropyl groups flanking the sulfonyl chloride moiety. This significant steric hindrance is not a mere structural curiosity; it is the very source of the reagent's unique reactivity and selectivity.

Expertise & Experience: While many activating agents can facilitate the formation of amides and esters, the steric bulk of TPSCl offers a distinct advantage in controlling the reactivity of the intermediate species. The isopropyl groups act as temporary "bodyguards," preventing unwanted side reactions and allowing for a more controlled and selective activation of the substrate. This is particularly valuable when working with sensitive or multifunctional molecules, where less hindered reagents might lead to a complex mixture of products.

However, this steric hindrance also means that reactions involving TPSCl can be slower than those with less bulky reagents like mesitylenesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). The choice to use TPSCl is therefore a strategic one, balancing the need for controlled reactivity against the desire for rapid reaction times.

Mechanism of Action: A Unified Principle of Activation

At its core, 2,4,6-Triisopropylbenzenesulfonyl chloride functions by converting a less reactive functional group into a more reactive intermediate. This is achieved through the formation of a highly reactive sulfonate derivative, which is then susceptible to nucleophilic attack.

Sulfonamide Synthesis: A Direct and Robust Transformation

The reaction of TPSCl with primary or secondary amines is a classic and highly effective method for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[4]

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The steric bulk of the isopropyl groups influences the approach of the nucleophile, but the inherent reactivity of the sulfonyl chloride drives the reaction forward. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction.

Caption: Mechanism of Sulfonamide Formation using TPSCl.

Experimental Protocol: Synthesis of 2,4,6-Triisopropylbenzenesulfonamide

This protocol provides a robust method for the synthesis of the parent sulfonamide from TPSCl.

Materials:

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

-

Ammonium hydroxide (25% aqueous solution)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4,6-Triisopropylbenzenesulfonyl chloride (50 mg, 0.165 mmol) in THF (2 mL), add aqueous ammonia (0.127 mL, 25%) with stirring.

-

Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:5, v/v) as the eluent.

-

The product, 2,4,6-triisopropylbenzenesulfonamide, is obtained as a white solid (48.3 mg, 98% yield).

Esterification: A Powerful Condensation Strategy

TPSCl, in combination with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), is a highly effective system for the esterification of carboxylic acids. This method is particularly advantageous for the synthesis of sterically hindered esters or with acid-sensitive substrates where traditional Fischer esterification conditions are not suitable.[5] The mechanism is analogous to other well-known esterification methods like the Yamaguchi and Steglich esterifications.[6]

Mechanistic Pathway

The reaction is believed to proceed through the formation of a mixed sulfonic-carboxylic anhydride. This highly activated intermediate is then subject to nucleophilic attack by the alcohol. The role of DMAP is crucial; it acts as an acyl transfer agent, forming a reactive N-acylpyridinium salt that readily reacts with the alcohol.

Caption: Proposed Mechanism for TPSCl-mediated Esterification.

Experimental Protocol: Esterification of a Generic Carboxylic Acid

This protocol provides a general and effective procedure for the esterification of a carboxylic acid using TPSCl and DMAP.

Materials:

-

Carboxylic Acid

-

Alcohol

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Chloroform (ethanol-free)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine the carboxylic acid (1.0 eq), triethylamine (3.0 eq), DMAP (catalytic amount, e.g., 0.05 eq), and the alcohol (2.0 eq) in ethanol-free chloroform.[7]

-

Heat the mixture to reflux.

-

Add 2,4,6-Triisopropylbenzenesulfonyl chloride (1.5 eq) in three portions over 1.5 hours (one portion every 30 minutes).[7]

-

Continue heating at reflux for an additional 2.5 hours, for a total of 4 hours.[7]

-

Cool the reaction mixture to room temperature and pour it into 1 M HCl.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers successively with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to afford the desired ester.[7]

Comparative Insights and Field-Proven Expertise

The choice of a coupling or condensing agent is often a critical decision in a synthetic campaign. While a comprehensive quantitative comparison across all possible substrates is beyond the scope of this guide, we can draw upon established principles and reported observations to position TPSCl within the broader context of available reagents.

TPSCl vs. Other Sulfonyl Chlorides (MsCl, TsCl):

-

Reactivity: MsCl and TsCl are generally more reactive than TPSCl due to their lower steric hindrance. This can lead to faster reaction times but also a higher propensity for side reactions, especially with sensitive substrates.

-

Selectivity: The steric bulk of TPSCl often imparts higher selectivity, particularly in reactions with molecules possessing multiple reactive sites.

-

Handling: All three are crystalline solids, though TPSCl is generally less prone to hydrolysis than the smaller sulfonyl chlorides.

TPSCl vs. Carbodiimides (DCC, EDC):

-

Byproducts: A significant advantage of TPSCl over carbodiimides like DCC is the nature of the byproduct. The byproduct of TPSCl is the water-soluble 2,4,6-triisopropylbenzenesulfonic acid, which is typically easily removed during aqueous workup. In contrast, DCC forms dicyclohexylurea (DCU), a notoriously insoluble byproduct that often requires filtration for removal.[8]

-

Racemization: In peptide synthesis, the choice of coupling reagent can significantly impact the degree of racemization of the activated amino acid. While data directly comparing TPSCl to carbodiimides in this context is limited, the general principle is that more reactive intermediates can lead to higher rates of racemization.[9] The controlled activation provided by TPSCl may offer an advantage in minimizing this side reaction.

TPSCl in Complex Molecule Synthesis:

The unique properties of TPSCl have made it a valuable reagent in the total synthesis of complex natural products. Its ability to effect challenging esterifications and other coupling reactions under mild conditions, where other reagents fail, underscores its importance in the synthetic chemist's toolbox.

Safety and Handling

2,4,6-Triisopropylbenzenesulfonyl chloride is a corrosive solid that is sensitive to moisture. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

In case of contact with skin or eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.

Conclusion

2,4,6-Triisopropylbenzenesulfonyl chloride is a highly effective and versatile reagent for the formation of sulfonamides and esters, as well as for other coupling reactions in organic synthesis. Its significant steric hindrance provides a unique level of control and selectivity, making it particularly well-suited for complex and sensitive substrates. By understanding the mechanistic principles that govern its reactivity, researchers can strategically employ TPSCl to overcome synthetic challenges and efficiently construct the intricate molecular architectures required for drug discovery and development. This guide has provided a foundation of knowledge, from its various synonyms to detailed experimental protocols, to empower scientists in the effective application of this powerful synthetic tool.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): Versatile Applications and Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Journal of the American Chemical Society. (1979). Esterification of Carboxylic Acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 59, 91. Available at: [Link]

-

European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from: [Link]

-

MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from: [Link]

-

Nature. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from: [Link]

-

ResearchGate. (2016). EDC instead DCC for Steglich Esterification?. Retrieved from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Yamaguchi Esterification [organic-chemistry.org]

- 7. 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Technical Guide: Stability, Storage, and Handling of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)

[1]

Executive Summary

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), often referred to as Trisyl chloride, is a sterically hindered sulfonyl chloride pivotal in oligonucleotide synthesis and peptide chemistry.[1][2] Its utility stems from the three isopropyl groups at the ortho and para positions, which provide significant steric bulk.[1] This bulk directs regioselectivity during nucleophilic attacks, making it a superior condensing agent compared to less hindered counterparts like benzenesulfonyl chloride.[1]

However, this reagent presents a paradox: while its steric bulk offers kinetic stability against some nucleophiles, it remains highly susceptible to hydrolytic degradation.[1] Improper storage leads to the formation of 2,4,6-triisopropylbenzenesulfonic acid and hydrochloric acid (HCl).[1] The latter acts as an autocatalytic agent, accelerating further decomposition.[1]

This guide outlines the physicochemical rationale for TPSCl instability and defines a self-validating protocol for its storage and handling to ensure experimental reproducibility.

Part 1: Chemical Profile and Stability Dynamics[1]

The Steric-Electronic Interface

TPSCl derives its functionality from the electron-donating isopropyl groups.[1] These groups increase the electron density of the aromatic ring, theoretically stabilizing the sulfonyl center.[1] However, the primary degradation vector is moisture-induced hydrolysis .[1]

-

Melting Point: 96–99°C (Sharp melting point indicates high purity)[1]

-

Appearance: White to off-white crystalline solid.[1][4] (Yellowing indicates decomposition).[1]

The Hydrolysis Trap (Mechanism of Degradation)

When exposed to atmospheric moisture, the sulfonyl chloride moiety (

The reaction yields two byproducts:[1]

-

2,4,6-Triisopropylbenzenesulfonic acid (TPS-OH): An inert impurity that alters stoichiometry.[1]

-

Hydrogen Chloride (HCl): A gas that, if trapped in a closed container, lowers the local pH and can catalyze further degradation or corrode storage vessels.[1]

Diagram 1: Hydrolytic Decomposition Pathway

The following diagram illustrates the transition from active reagent to inactive acid, highlighting the critical intervention point (Moisture Control).[1]

Caption: Kinetic pathway of TPSCl degradation. Note that HCl generation creates an acidic microenvironment that accelerates container seal failure.

Part 2: Storage and Handling Protocols[1][3][5]

To maintain TPSCl purity >98%, a multi-barrier storage approach is required.[1] Relying solely on a refrigerator is insufficient due to condensation cycles.[1]

The "Gold Standard" Storage Protocol[1]

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Lowers the kinetic energy of molecules, slowing the rate of hydrolysis and thermal decomposition.[1] |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a more stable "blanket" over the solid than Nitrogen, preventing moisture ingress.[1] |

| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass protects against photodegradation. Teflon tape prevents HCl gas escape and moisture entry better than standard caps.[1] |

| Desiccation | Secondary Containment | The primary bottle should be stored inside a desiccator or a secondary jar containing activated silica gel or Drierite™. |

Handling Workflow (The "Warm-Up" Rule)

A critical error in handling refrigerated reagents is opening the cold bottle immediately in a warm lab.[1] This causes flash condensation of atmospheric water onto the reagent.

Correct Workflow:

-

Retrieval: Remove TPSCl container from cold storage (

). -

Equilibration: Place the sealed container in a desiccator at room temperature for 30–45 minutes .

-

Opening: Open only when the container is dry to the touch and at ambient temperature.

-

Aliquot: Weigh out the necessary amount rapidly.

-

Purge & Reseal: Flush the headspace of the stock bottle with Argon gas for 10–15 seconds before recapping.

-

Return: Seal with Parafilm and return to cold storage immediately.

Diagram 2: Storage and Handling Decision Logic

This workflow ensures the "Chain of Dryness" is never broken.[1]

Caption: Operational workflow for TPSCl handling. The equilibration step (Use) is critical to prevent condensation-induced hydrolysis.

Part 3: Quality Control and Purification[1]

If TPSCl has been stored improperly, it will appear as a sticky, yellow solid or oil due to the formation of sulfonic acid.[1] Do not use degraded reagent for sensitive oligonucleotide synthesis, as the acidic byproducts will cleave acid-labile protecting groups (e.g., DMT).[1]

Quick QC Checks

-

Visual Inspection: Pure TPSCl is a free-flowing white crystalline powder.[1] Clumping or yellowing indicates hydrolysis.[1]

-

Melting Point: Purity is confirmed if the sample melts sharply between 96–99°C . A depressed or broad range (e.g., 85–92°C) confirms impurities.[1]

-

Solubility Test: Dissolve a small amount in dry chloroform. It should dissolve clearly. Turbidity suggests the presence of sulfonic acid (which is less soluble in non-polar organic solvents).[1]

Recrystallization Protocol

If the reagent fails QC, it can be salvaged using a non-polar/polar solvent system.[1]

Reagents:

Procedure:

-

Dissolve the impure TPSCl in the minimum amount of chloroform at room temperature (approx. 5 mL per gram).

-

Filter the solution to remove any insoluble sulfonic acid residues.

-

Slowly add cold pentane (or petroleum ether) to the filtrate until the solution becomes slightly turbid.

-

Cool the mixture in a freezer (

) or ice bath to induce crystallization. -

Filter the white crystals rapidly under a blanket of Nitrogen/Argon.[1]

-

Dry the crystals in a vacuum desiccator over

or KOH pellets to remove trace solvent and HCl.

References

Safety and handling of 2,4,6-Triisopropylbenzenesulfonyl chloride

An In-depth Technical Guide to the Safe Handling of 2,4,6-Triisopropylbenzenesulfonyl Chloride

Introduction

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), CAS Number 6553-96-4, is a highly effective organosulfur compound critical to modern organic synthesis.[1] Known for its significant steric bulk provided by the three isopropyl groups on the benzene ring, TPSCl serves as a specialized and highly selective condensing and coupling reagent.[1][2] Its primary applications are found in the pharmaceutical and biotechnology sectors, particularly in the synthesis of oligonucleotides, glycerophospholipids, and other complex molecules where precision and control of reactivity are paramount.[2][3][4][5]

While its utility is undisputed, the reactivity that makes TPSCl so valuable also necessitates a thorough understanding of its associated hazards. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the safety protocols and handling procedures required to work with this compound responsibly. We will delve into its chemical properties, reactivity, potential hazards, and the engineering controls and personal protective equipment essential for its safe management in a laboratory setting.

Chapter 1: Hazard Identification and Risk Assessment

A complete understanding of the hazards associated with TPSCl is the foundation of its safe use. This compound is classified as a hazardous chemical due to its corrosive nature and high reactivity, particularly with moisture.[1][6]

GHS Classification and Health Hazards

TPSCl is classified as a Skin Corrosion/Irritation Category 1B substance, meaning it causes severe skin burns and eye damage.[6][7] This corrosive action is not limited to external contact; it extends to all routes of exposure.

-

Eye Contact: Causes severe eye burns, which can lead to chemical conjunctivitis and permanent corneal damage.[8] Immediate and extensive irrigation is critical.[8]

-

Skin Contact: Causes severe skin burns.[8] Prolonged contact can lead to significant tissue damage.

-

Inhalation: Inhalation of dust or fumes is highly hazardous, causing chemical burns to the respiratory tract.[8] High concentrations may also lead to systemic effects, including central nervous system depression, cardiac abnormalities, and pulmonary edema.[8]

-

Ingestion: If swallowed, TPSCl can cause severe and permanent damage to the digestive tract, including gastrointestinal burns and potential perforation.[8]

Reactivity Hazards: The Critical Role of Moisture Sensitivity

The most significant reactivity hazard of TPSCl is its sensitivity to moisture.[6][9] It readily reacts with water in an exothermic reaction to liberate toxic and corrosive hydrogen chloride (HCl) gas.[1][6] This reaction is the primary reason for many of the handling and storage precautions.

Mechanism of Hydrolysis: R-SO₂Cl + H₂O → R-SO₃H + HCl(g) (where R is the 2,4,6-triisopropylphenyl group)

This reactivity means that contact with moist air, water, or even protic solvents can generate a hazardous atmosphere in the laboratory.[8] Furthermore, contact with metals may lead to the evolution of flammable hydrogen gas.[8]

Physical and Chemical Properties

A summary of key physical and chemical properties is provided below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃ClO₂S | [10][11] |

| Molecular Weight | 302.86 g/mol | [10][11] |

| Appearance | White to light beige solid/powder | [8][10][12] |

| Melting Point | 92-94 °C | [3][10] |

| Boiling Point | 349.3 °C at 760 mmHg | [10][12] |

| Density | ~1.096 g/cm³ | [10] |

| Solubility | Insoluble in water (decomposes); Soluble in chloroform, ethanol | [2][7][8] |

| Flash Point | 165.1 °C | [10][12] |

Chapter 2: Prudent Handling and Engineering Controls

Given its hazardous properties, a stringent Standard Operating Procedure (SOP) is required for handling TPSCl. This involves a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Fume Hood: All manipulations of TPSCl, including weighing and transferring, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains dust and captures any HCl gas that may be liberated from contact with ambient moisture.

-

Ventilation: Ensure adequate ventilation in the laboratory, especially in storage areas.[8]

-

Safety Equipment: An operational safety shower and eyewash station must be located in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE)

A complete PPE ensemble is mandatory when handling TPSCl:

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves).[8] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[13] Contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly.[6]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if dust/fumes are generated without adequate local exhaust ventilation, a NIOSH or European Standard EN 149 approved respirator must be used.[8]

Safe Handling Protocol

-

Preparation: Before handling, ensure all required engineering controls are functional and the correct PPE is donned. Clear the fume hood of all unnecessary items.

-

Inert Atmosphere: For reactions sensitive to moisture, handle TPSCl under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Minimize the generation of dust when weighing and transferring the solid.[8] Use a spatula to carefully transfer the material. Do not pour the powder.

-

Cleaning: Clean up any spills immediately using appropriate procedures (see Chapter 4).

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[6]

Caption: Workflow for the safe handling of TPSCl.

Chapter 3: Storage and Incompatibility

Proper storage is critical to maintaining the stability of TPSCl and preventing hazardous reactions.

Storage Conditions

-

Moisture Protection: Store in a tightly closed container in a dry and cool place.[8][9] The storage area should be designated as a "corrosives area."[8]

-

Temperature: Store at room temperature.[12] Some suppliers may recommend refrigerated storage (2-8 °C) for long-term stability.[13]

-

Ventilation: The storage location must be well-ventilated.[9]

Incompatibilities

Avoid contact with the following materials:

-

Water/Moisture: As detailed previously, this is the primary incompatibility, leading to the release of HCl gas.[6][8]

-

Strong Bases: Can cause rapid or violent decomposition.[6][8]

-

Strong Oxidizing Agents: May lead to vigorous reactions.[6][8]

Chapter 4: Emergency Procedures

Immediate and correct response to an emergency is vital to minimize harm.

Spill Response

-

Small Spills: Wearing full PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8] Do not add water to the spill site.[8]

-

Large Spills: Evacuate the area immediately. Contact your institution's emergency response team.

First Aid Measures

In all cases of exposure, seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[8] Do not allow the victim to rub their eyes.[8]

-

Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[8]

-

Inhalation: Remove the victim from exposure to fresh air immediately.[8] If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration using a suitable mechanical device (e.g., a bag and a mask); do not use mouth-to-mouth resuscitation.[8]

-

Ingestion: Do NOT induce vomiting.[6] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[8]

Fire Fighting

While TPSCl itself is not highly flammable, it may decompose upon heating to produce irritating and toxic fumes, including hydrogen chloride and sulfur oxides.[6][8]

-

Extinguishing Media: For small fires, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Critical Precaution: Do NOT use water directly on the substance , as this will generate large quantities of corrosive HCl gas.[8] Water spray may be used to cool fire-exposed containers.[8]

-